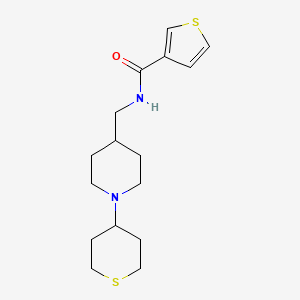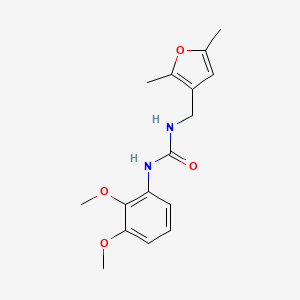
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
The study of crystal structures plays a crucial role in understanding the molecular configuration and interactions of chemical compounds. For instance, the crystal structure of similar urea derivatives has been determined through single crystal X-ray diffraction analysis, revealing insights into molecular planarity, intramolecular N-H...O hydrogen bonds, and weak C-H...O interactions, which are vital for understanding their chemical behavior and potential applications in materials science and engineering (Habibi et al., 2013).
Computational and Structural Studies
Computational chemistry offers profound insights into the molecular geometry, electronic structure, and interaction mechanisms of compounds. Studies involving computational, 1H NMR, and X-ray structural analyses of urea derivatives have shed light on their conformational dynamics, equilibrium states, and molecular interactions, providing valuable information for the design of new materials and pharmaceuticals (Martin & Breton, 2017).
Material Science and Engineering
Urea derivatives find applications in material science, particularly in the development of new materials with unique properties. For example, the corrosion inhibition performance of triazinyl urea derivatives has been evaluated for mild steel protection, revealing their potential as efficient corrosion inhibitors due to their strong adsorption on metal surfaces (Mistry et al., 2011). Furthermore, the microbial degradation of methyleneureas, a class of slow-release fertilizers, highlights the environmental and agricultural significance of urea derivatives, offering insights into their role in sustainable agriculture and bioremediation processes (Jahns & Kaltwasser, 2000).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-8-12(11(2)22-10)9-17-16(19)18-13-6-5-7-14(20-3)15(13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGFZWLCIDQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
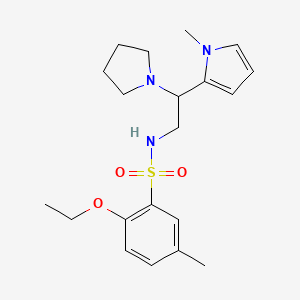


![6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2680389.png)
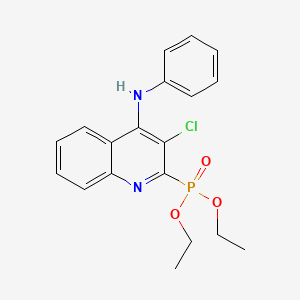

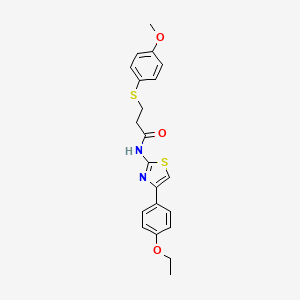
![ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate](/img/structure/B2680394.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2680395.png)
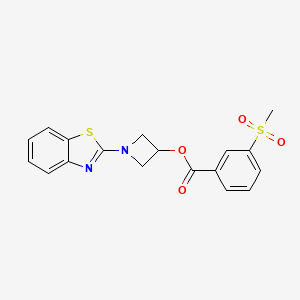


![5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2680405.png)
